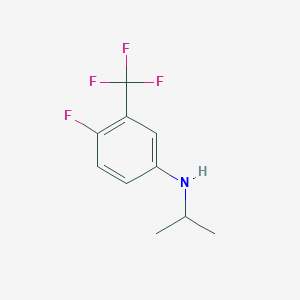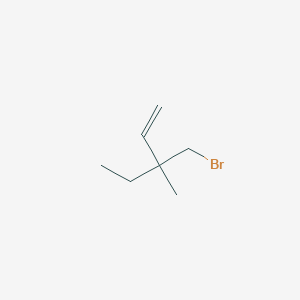amine](/img/structure/B13261848.png)
[3-(Dimethylamino)propyl](3-methylbutan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 3-methylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane at a temperature range of 0-25°C . The product is then purified through distillation or chromatography .
Industrial Production Methods: On an industrial scale, the production of 3-(Dimethylamino)propylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically using oxidizing agents such as or . The major products formed are .
Reduction: The compound can be reduced using reducing agents like or , leading to the formation of .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Scientific Research Applications
Chemistry: In chemistry, 3-(Dimethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and organic synthesis .
Biology and Medicine: The compound has applications in biological research as a ligand for studying receptor interactions. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .
Industry: In the industrial sector, 3-(Dimethylamino)propylamine is used in the production of polymers and resins . It serves as a curing agent and cross-linker in the manufacture of epoxy resins .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with biological receptors and enzymes . The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also modulate signal transduction pathways by binding to receptors on the cell surface .
Comparison with Similar Compounds
- N,N-Dimethylpropylamine
- N,N-Dimethylbutylamine
- N,N-Dimethylisobutylamine
Comparison: Compared to these similar compounds, 3-(Dimethylamino)propylamine has a unique steric configuration due to the presence of the 3-methylbutan-2-yl group . This structural feature imparts distinct chemical reactivity and biological activity , making it a valuable compound for specific applications in organic synthesis and biological research .
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylbutan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)10(3)11-7-6-8-12(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
RNOUOTAPTNFXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)







![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)


![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)
